molecular formula C11H11N3OS B5573613 5-(1-pyrrolidinylcarbonyl)-1,2,3-benzothiadiazole

5-(1-pyrrolidinylcarbonyl)-1,2,3-benzothiadiazole

Cat. No.: B5573613
M. Wt: 233.29 g/mol
InChI Key: JAPDWRUMEWDSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-pyrrolidinylcarbonyl)-1,2,3-benzothiadiazole is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.06228316 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agent Development

A study focused on synthesizing novel pyrrole derivatives, including those related to 5-(1-pyrrolidinylcarbonyl)-1,2,3-benzothiadiazole, as potential antitubercular agents. These compounds showed moderate to good antitubercular activity, highlighting their potential in developing new treatments for tuberculosis (Joshi et al., 2015).

Electrochromic Polymer Development

Another study explored Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, for its electron-accepting ability. This research is relevant for the development of electrochromic polymers, indicating potential applications in electronics (Ming et al., 2015).

Thrombin Inhibitors

Research into potent thrombin inhibitors identified a compound with a thiadiazole benzylic substitution that showed significant inhibitory activity. This indicates the potential of benzothiadiazole derivatives in developing novel thrombin inhibitors (Young et al., 2004).

Antitumor Drug Development

A review highlighted the development of benzothiazole-based antitumor drugs, tracing the progress from initial discovery to clinical candidate status. This demonstrates the importance of benzothiadiazole derivatives in cancer research (Bradshaw & Westwell, 2004).

Metabolic Stability in PI3K/mTOR Inhibitors

A study on the structure-activity relationships of PI3K/mTOR inhibitors discussed the exploration of various heterocycles, including benzothiadiazole derivatives, to improve metabolic stability, which is crucial for drug development (Stec et al., 2011).

Antiulcer Agent Synthesis

Research on the synthesis of novel imidazo[1,2-a]pyridines as potential antiulcer agents included the exploration of thiadiazole derivatives, showcasing their potential in gastrointestinal therapeutics (Starrett et al., 1989).

Properties

IUPAC Name

1,2,3-benzothiadiazol-5-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-11(14-5-1-2-6-14)8-3-4-10-9(7-8)12-13-16-10/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPDWRUMEWDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.